LFM-A13
科学研究应用
LFM-A13 具有广泛的科学研究应用:
化学: 它被用作研究激酶抑制和酶-底物相互作用的模型化合物。
生物学: this compound 用于细胞生物学研究以研究细胞周期调节、细胞凋亡和信号转导途径。
医学: 该化合物已显示出作为抗癌剂的希望,特别是在乳腺癌和结直肠癌模型中。 .
工业: 虽然其工业应用记录较少,但 this compound 在癌症研究和潜在治疗用途中的作用使其成为药物开发中关注的化合物.
作用机制
LFM-A13 通过抑制布鲁顿酪氨酸激酶和有丝分裂相关蛋白激酶发挥作用。它与这些激酶的催化位点结合,阻止其活性并破坏下游信号通路。 这种抑制导致细胞周期停滞、细胞凋亡和癌细胞增殖减少 。 该化合物还干扰促红细胞生成素受体和 Janus 激酶 2 的磷酸化,进一步破坏细胞信号传导 .
生化分析
Biochemical Properties
(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with Bruton’s tyrosine kinase (BTK), where it acts as an inhibitor . This interaction is crucial for its potential use in treating B-lineage leukemias and lymphomas. The compound’s ability to inhibit BTK leads to the promotion of apoptosis in cancer cells, making it a promising antileukemic agent .
Cellular Effects
The effects of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound enhances the anti-cancer activity of other chemotherapeutic agents like paclitaxel by inhibiting Polo-like kinases (Plks) and promoting apoptosis . This dual action on cell signaling and gene expression underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide exerts its effects through specific binding interactions with biomolecules. It inhibits BTK by binding to its active site, preventing the phosphorylation and activation of downstream signaling proteins . Additionally, it modulates gene expression by affecting transcription factors involved in cell proliferation and survival. These molecular interactions highlight the compound’s mechanism of action as an enzyme inhibitor and gene expression modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide change over time. The compound is quickly absorbed, reaching maximum plasma concentration within 10-18 minutes after administration . It has an elimination half-life of 17-32 minutes, indicating rapid metabolism and clearance. Long-term studies have shown that the compound maintains its stability and continues to promote apoptosis in cancer cells without significant degradation .
Dosage Effects in Animal Models
The effects of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide vary with different dosages in animal models. At lower doses, it effectively inhibits BTK and promotes apoptosis without causing toxicity . At higher doses, there may be threshold effects leading to potential adverse effects. Studies have shown that doses ranging from 10 to 80 mg/kg are well-tolerated in mice, with higher doses requiring careful monitoring for toxicity .
Metabolic Pathways
(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation and clearance. The compound undergoes rapid metabolism, with its metabolites being excreted primarily through the kidneys . This efficient metabolic process ensures that the compound does not accumulate to toxic levels in the body.
Transport and Distribution
Within cells and tissues, (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is transported and distributed efficiently. It is quickly absorbed into the bloodstream and distributed to target tissues, including cancerous tissues where it exerts its therapeutic effects . The compound’s distribution is facilitated by its interaction with specific transporters and binding proteins that enhance its cellular uptake and localization.
Subcellular Localization
The subcellular localization of (Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with BTK and other target proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments, ensuring its effective action at the molecular level.
准备方法
LFM-A13 是通过 (2Z)-2-氰基-3-羟基丁-2-烯酸的羧基与 2,5-二溴苯胺的氨基进行正式缩合而合成的 。反应条件通常涉及使用有机溶剂和催化剂来促进缩合过程。 This compound 的工业生产方法没有得到广泛的记录,但合成通常遵循与实验室规模制备类似的原理,并根据规模和效率进行调整 .
化学反应分析
相似化合物的比较
LFM-A13 在双重抑制布鲁顿酪氨酸激酶和有丝分裂相关蛋白激酶方面是独一无二的。类似化合物包括:
伊布替尼: 布鲁顿酪氨酸激酶的选择性抑制剂,用于治疗 B 细胞恶性肿瘤。
伏拉西替布: 有丝分裂相关蛋白激酶 1 的抑制剂,因其抗癌特性而被研究。
属性
IUPAC Name |
(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVTDVJQAJIFG-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017390 | |
Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244240-24-2, 62004-35-7 | |
Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LFM-A13 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LFM-A13 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of LFM-A13?
A1: this compound is a rationally designed inhibitor targeting Bruton's tyrosine kinase (BTK), a TEC family protein tyrosine kinase. [, , , , , , , , , ]
Q2: How does this compound interact with BTK?
A2: this compound binds to a distinct rectangular binding pocket near the hinge region of the BTK kinase domain, interacting with specific amino acid residues through hydrogen bonding and hydrophobic interactions. []
Q3: What are the downstream effects of this compound inhibiting BTK?
A3: Inhibiting BTK with this compound disrupts various downstream signaling pathways, including:
- Reduced B-cell receptor signaling: This leads to decreased B-cell activation, proliferation, and survival. []
- Inhibition of NF-κB activation: this compound prevents the phosphorylation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [, ]
- Suppression of PI3K/Akt pathway: this compound disrupts this pathway, which is crucial for cell survival, growth, and proliferation. [, ]
- Reduced production of inflammatory cytokines: this compound decreases the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, through inhibition of various signaling pathways. [, , , ]
- Inhibition of platelet aggregation: this compound interferes with collagen-induced platelet activation and aggregation by inhibiting BTK's role in the glycoprotein GPVI-FcRγ-coupled collagen receptor signaling pathway. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H8Br2N2O2, and its molecular weight is 375.02 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: The research papers provided do not contain detailed spectroscopic data for this compound.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is a kinase inhibitor and does not display catalytic properties. Its mechanism of action involves binding to the active site of its target kinases, preventing their catalytic activity.
Q7: How was this compound designed using computational chemistry?
A8: A three-dimensional homology model of the BTK kinase domain was constructed, revealing a distinct binding pocket. Advanced docking procedures were then employed to design leflunomide metabolite analogs, with this compound emerging as a lead compound predicted to bind favorably to the catalytic site of BTK. []
Q8: What is known about the SHE regulations surrounding this compound?
A8: The research papers primarily focus on preclinical studies and do not provide information on specific SHE regulations for this compound.
Q9: What is the ADME profile of this compound?
A12: this compound exhibits favorable pharmacokinetic properties: * Absorption: Rapidly absorbed after oral and intraperitoneal administration. [, ]* Distribution: Enters various tissues but displays limited extravascular distribution, potentially due to plasma protein binding. []* Metabolism: Specific metabolic pathways are not described in the provided research. * Excretion: Rapidly eliminated from most tissues. []
Q10: What is the effective concentration range of this compound in vitro and in vivo?
A13:
In vitro: this compound inhibits BTK with an IC50 of 17.2 μM in cell-free assays and exhibits cellular effects in the micromolar range. [, , , ]* In vivo:* Effective doses in animal models range from 3 to 100 mg/kg, depending on the specific model and route of administration. [, , , , , , , ]
Q11: What are the key in vitro findings for this compound?
A11: In vitro studies have demonstrated that this compound:
- Inhibits BTK kinase activity in cell-free assays. []
- Reduces B-cell activation, proliferation, and survival. []
- Inhibits the production of pro-inflammatory cytokines in LPS-stimulated macrophages. [, , , ]
- Decreases chemotaxis of monocytes and macrophages. []
- Inhibits platelet aggregation induced by collagen. [, ]
Q12: What in vivo models have been used to study this compound, and what are the main findings?
A12: this compound has been evaluated in various animal models, including:
- Mouse models of leukemia: Demonstrated chemosensitizing activity in combination with standard chemotherapy drugs, improving survival outcomes. [, ]
- Mouse models of thromboembolism: Showed prevention of fatal thromboembolism induced by collagen without increasing bleeding risk. [, ]
- Rat model of trauma-hemorrhagic shock: Exhibited protective effects against lung injury by reducing inflammation and oxidative stress. []
- Mouse model of burn sepsis: Protected against intestinal injury by inhibiting BTK activation and reducing inflammation. []
- Mouse model of acute kidney injury: Improved kidney function and reduced renal injury induced by LPS. []
- Zebrafish model for anti-cancer activity: Showed potent anti-cancer activity and revealed potential off-target effects compared to other PLK1 inhibitors. []
Q13: What is the safety profile of this compound in preclinical studies?
A18: Preclinical studies indicate that this compound is well-tolerated in rodents and dogs at doses up to 100 mg/kg/day, showing no significant toxicity. [, ]
Q14: Have any specific drug delivery strategies been investigated for this compound?
A14: The provided research papers do not describe specific drug delivery strategies for this compound beyond its formulation for oral and intraperitoneal administration.
Q15: Is there any information available regarding the environmental impact or degradation of this compound?
A15: The provided research focuses on the pharmacological properties and preclinical evaluation of this compound. Information regarding its environmental impact or degradation is not available.
Q16: What is known about the dissolution rate and solubility of this compound in various media?
A16: Specific details regarding this compound's dissolution rate and solubility in different media are not provided in the research papers.
Q17: Have the analytical methods used for this compound analysis been validated?
A17: The research papers mention the use of HPLC for this compound quantification but do not provide details about the validation of the method.
Q18: Does this compound induce any specific immunological responses?
A18: The research papers primarily focus on this compound's effects on BTK and downstream signaling pathways. Information regarding its potential immunogenicity is not available.
Q19: Are there any known interactions between this compound and drug transporters?
A19: The research papers do not provide specific information about this compound's interactions with drug transporters.
Q20: Does this compound affect the activity of drug-metabolizing enzymes?
A20: The research does not mention any studies investigating the impact of this compound on drug-metabolizing enzymes.
Q21: What is known about the biocompatibility and biodegradability of this compound?
A21: Information about the biocompatibility and biodegradability of this compound is not provided in the research papers.
Q22: What are the potential alternatives or substitutes for this compound?
A30: Several other BTK inhibitors have been developed, including ibrutinib and acalabrutinib, which are FDA-approved for treating certain hematologic malignancies. []
Q23: Are there any specific strategies for recycling or managing waste generated during this compound synthesis or disposal?
A23: Information about recycling or waste management strategies for this compound is not available within the provided research.
Q24: What research infrastructure and resources are crucial for studying this compound and similar compounds?
A24: Essential resources include:* Cell lines: Various cell lines, including leukemia, lymphoma, and macrophage cell lines, are valuable for in vitro studies.* Animal models: Rodent models of various diseases, such as leukemia, thromboembolism, and inflammatory disorders, are crucial for evaluating efficacy and safety. * Biochemical and molecular biology techniques: Techniques like Western blotting, ELISA, PCR, and immunohistochemistry are essential for studying the mechanism of action and downstream effects of this compound.
Q25: What are the significant historical milestones in the development and research of this compound?
A33: Key milestones include:* Rational design and synthesis: this compound was rationally designed and synthesized as a specific BTK inhibitor based on the structure of leflunomide metabolites. []* Preclinical evaluation in various disease models: this compound has demonstrated promising preclinical activity in models of leukemia, thromboembolism, inflammatory disorders, and other conditions. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。